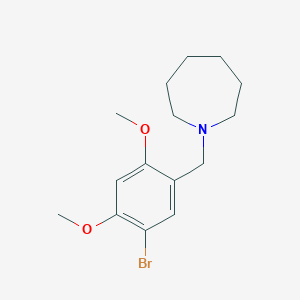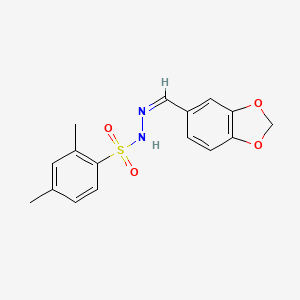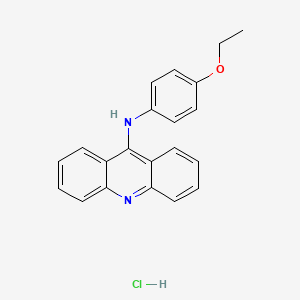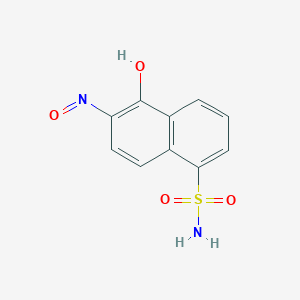
1-(5-bromo-2,4-dimethoxybenzyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-2,4-dimethoxybenzyl)azepane, also known as BDAB, is a compound that belongs to the family of azepanes. It has been studied for its potential applications in various fields, including medicinal chemistry and materials science.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)azepane is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to determine its toxicity in vivo. This compound has also been shown to have good solubility in water and organic solvents, which makes it a suitable compound for drug formulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(5-bromo-2,4-dimethoxybenzyl)azepane is its ease of synthesis using commercially available starting materials. However, the purification process can be time-consuming and requires the use of column chromatography. Another limitation is the lack of information on its toxicity in vivo, which limits its potential applications as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-bromo-2,4-dimethoxybenzyl)azepane. One potential direction is the development of this compound derivatives with improved anticancer and antibacterial activities. Another direction is the study of the mechanism of action of this compound, which will provide insights into its potential applications as a therapeutic agent. Finally, the development of new drug formulations using this compound as the active ingredient is another potential direction for future research.
Conclusion:
In conclusion, this compound is a compound with potential applications in various fields, including medicinal chemistry and materials science. Its ease of synthesis and low toxicity in vitro make it a promising candidate for further development as a therapeutic agent. However, more studies are needed to determine its toxicity in vivo and to fully understand its mechanism of action.
Synthesemethoden
1-(5-bromo-2,4-dimethoxybenzyl)azepane can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dimethoxybenzyl bromide with 1,6-diaminohexane in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2,4-dimethoxybenzyl)azepane has been studied for its potential applications in medicinal chemistry, specifically as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound also exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-18-14-10-15(19-2)13(16)9-12(14)11-17-7-5-3-4-6-8-17/h9-10H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOFRRYRGSZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCCCC2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4897412.png)
![ethyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B4897416.png)
![5-(2-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4897417.png)

![3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4897431.png)
![2-{2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4897451.png)

![1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4897459.png)
![N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4897466.png)